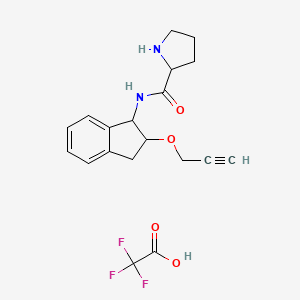
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indene and pyrrolidine moieties, along with the trifluoroacetic acid component, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-inden-1-yl intermediate, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The prop-2-ynoxy group is then introduced via an etherification reaction, often using propargyl alcohol and a suitable catalyst .
The pyrrolidine-2-carboxamide moiety is synthesized separately, usually through the reaction of pyrrolidine with a carboxylic acid derivative such as an acid chloride or anhydride. The final step involves coupling the indene and pyrrolidine intermediates, followed by the addition of trifluoroacetic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The indene and pyrrolidine moieties may play a crucial role in these interactions, while the trifluoroacetic acid component can enhance the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide: Lacks the trifluoroacetic acid component, which may affect its solubility and stability.
2,3-dihydro-1H-inden-1-one derivatives: Share the indene moiety but differ in other functional groups, leading to variations in reactivity and applications.
Pyrrolidine-2-carboxamide derivatives: Contain the pyrrolidine moiety but lack the indene and prop-2-ynoxy groups, resulting in different biological activities.
Uniqueness
The presence of the trifluoroacetic acid component enhances its stability and solubility, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C19H21F3N2O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H20N2O2.C2HF3O2/c1-2-10-21-15-11-12-6-3-4-7-13(12)16(15)19-17(20)14-8-5-9-18-14;3-2(4,5)1(6)7/h1,3-4,6-7,14-16,18H,5,8-11H2,(H,19,20);(H,6,7) |
InChI Key |
JRKJOBSAPBQBNK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1CC2=CC=CC=C2C1NC(=O)C3CCCN3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14782240.png)
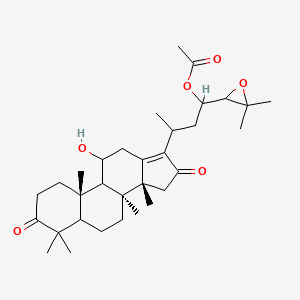
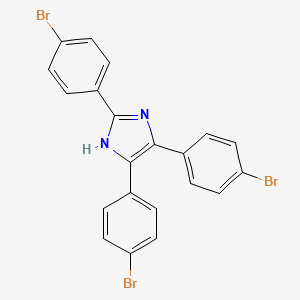
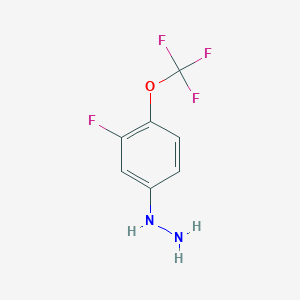
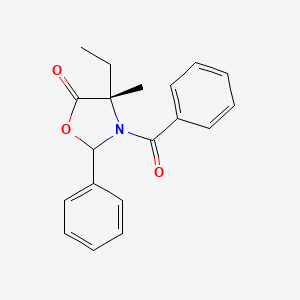
![3-Chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid](/img/structure/B14782279.png)
![2-Amino-2-(3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14782282.png)
![N-(2-((2'-Benzhydryl-6-fluoro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide](/img/structure/B14782288.png)
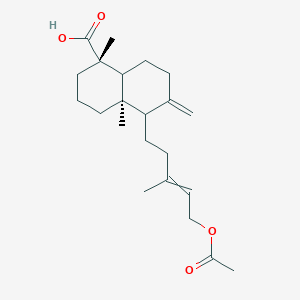
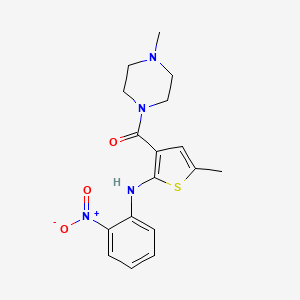
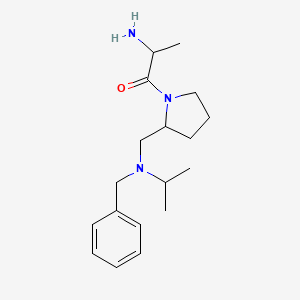
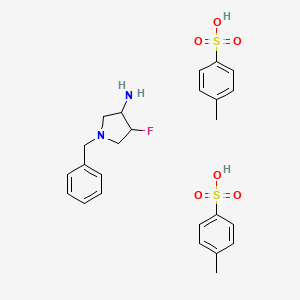
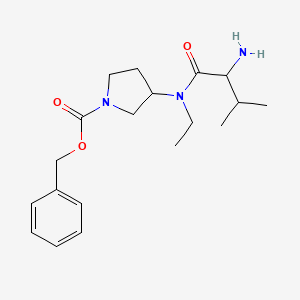
![13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester](/img/structure/B14782326.png)
